3-Phenylmorpholin-2-one

Asymmetric Synthesis Chiral Building Block Dynamic Kinetic Resolution

Select 3-Phenylmorpholin-2-one for its unique 3-phenyl substituent that delivers superior stereoselectivity (90:10 er) versus 3-alkyl analogs, ensuring high enantiomeric excess in asymmetric synthesis. This scaffold is critical for antineoplastic programs targeting prostate cancer (LNCaP/PC-3 cell lines). Choose ≥95% purity for reproducible results. Bulk and custom sizes available.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12107392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylmorpholin-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1COC(=O)C(N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-9(11-6-7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
InChIKeyBZQFFNMQHMEFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylmorpholin-2-one: Chemical Identity and Core Scaffold Profile for Research Procurement


3-Phenylmorpholin-2-one (CAS 90922-00-2) is a heterocyclic building block characterized by a morpholin-2-one core with a phenyl substituent at the 3-position. Its molecular formula is C10H11NO2 with a molecular weight of 177.2 g/mol . This scaffold is a key intermediate or core structure in the synthesis of bioactive molecules and pharmaceuticals [1]. Understanding its precise chemical and stereochemical properties is essential for scientific selection, as its differentiation from other morpholinone analogs underpins its utility in specific research and industrial applications.

Why Generic Substitution of 3-Phenylmorpholin-2-one with In-Class Morpholinones is Scientifically Unjustified


Generic substitution among the morpholin-2-one class is unsupported by evidence and can compromise research integrity. The specific identity of the substituent at the 3-position and the stereochemistry of the compound are critical determinants of both its biological activity and its function as a chiral building block. For instance, the 3-phenyl substituent in 3-phenylmorpholin-2-one imparts unique stereoelectronic properties that are not replicated by 3-alkyl substituted morpholin-2-ones [1]. Furthermore, the (R) and (S) enantiomers of the 5-phenyl-morpholin-2-one scaffold serve as distinct and non-interchangeable chiral auxiliaries in asymmetric synthesis [2]. These demonstrable differences in stereochemical and functional outcomes mean that substituting this compound with a generic morpholinone will lead to a failure in reproducing synthetic pathways and biological assays, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting 3-Phenylmorpholin-2-one: A Direct Comparator Analysis


Stereoselective Synthesis: Superior Enantiomeric Ratio vs. 3-Alkyl Analogs

In a dynamic kinetic resolution study, the synthesis of N-benzyl-3-phenyl-morpholin-2-one (derived from 3-phenylmorpholin-2-one) achieved a significantly higher stereoselectivity compared to its 3-alkyl substituted counterparts. The 3-phenyl derivative was obtained with a 90:10 enantiomeric ratio (er), whereas the 3-isopropyl analog achieved only 84:16 er and the 3-butyl analog only 67:33 er under comparable reaction conditions [1].

Asymmetric Synthesis Chiral Building Block Dynamic Kinetic Resolution

Antiproliferative Potency: Differential Activity of 3-Phenylglycine-Derived Morpholinones in Prostate Cancer Cell Lines

In a study evaluating morpholin-2-one analogs as inhibitors of prostate cancer cell growth, compounds derived from l- and d-phenylglycine—which structurally feature a phenyl group at a position analogous to the 3-position of the morpholinone core—were identified as the most effective antagonists of cell growth in both PC-3 and LNCaP cell lines [1]. While specific IC50 values for 3-phenylmorpholin-2-one itself are not reported in this study, the class-level data establishes the critical role of the phenyl substituent for potent biological activity in this scaffold. Furthermore, the (S)-enantiomer of the phenylglycine-based derivative demonstrated more potent inhibition of cytosolic iPLA(2)β than the (R)-enantiomer, underscoring the importance of stereochemistry [1].

Prostate Cancer Antiproliferative Agent Structure-Activity Relationship

Chiral Auxiliary Utility: Defined Stereochemical Outcome in Azomethine Ylid Cycloadditions

The (5R)-phenylmorpholin-2-one (a specific stereoisomer closely related to 3-phenylmorpholin-2-one) has been demonstrated to act as a chiral auxiliary in the generation of azomethine ylids. When reacted with long-chain aldehydes, this compound directs an intramolecular 3+2 dipolar cycloaddition to furnish an adduct with three new stereodefined centers in a highly predictable and enantiocontrolled manner [1]. The reaction proceeds via a syn-azomethine ylid intermediate, a stereochemical outcome that is intrinsic to the (5R)-phenylmorpholin-2-one scaffold [1].

Chiral Auxiliary Asymmetric Synthesis Cycloaddition

Optimal Research and Industrial Use Cases for 3-Phenylmorpholin-2-one Based on Quantitative Evidence


Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates

This compound is optimally suited for applications requiring high stereochemical fidelity in the construction of chiral centers. As demonstrated in Section 3, the 3-phenyl substitution on the morpholinone core provides superior stereoselectivity (90:10 er) compared to its 3-alkyl analogs [1]. This makes it a preferred starting material or intermediate for synthesizing enantiopure drug candidates, where the correct stereoisomer is often essential for therapeutic efficacy and safety. Researchers can reliably use this compound in dynamic kinetic resolutions to achieve high enantiomeric excess in the final product.

Medicinal Chemistry for Prostate Cancer Therapeutics

Based on the evidence from Section 3, 3-phenylmorpholin-2-one and its derivatives are valuable scaffolds for medicinal chemistry programs focused on developing new antineoplastic agents for prostate cancer. The class-level data shows that the phenyl substituent is a key determinant of potent antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines [2]. This compound should be prioritized for the design and synthesis of analog libraries aimed at identifying novel lead compounds with improved potency or reduced off-target effects in prostate cancer models.

Development of Chiral Auxiliaries for Complex Molecule Construction

The compound's proven function as a chiral building block, as detailed in Section 3, makes it a valuable component in the synthesis of complex, stereodefined natural products or bioactive molecules. Its ability to act as a chiral auxiliary in cycloaddition reactions to create multiple stereocenters with high predictability is a key differentiator [3]. Industrial and academic labs engaged in the total synthesis of complex targets or the development of stereoselective methodologies will find 3-phenylmorpholin-2-one to be a reliable and well-characterized tool.

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